methyl 5-chloro-2H-chromene-8-carboxylate
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Overview
Description
Methyl 5-chloro-2H-chromene-8-carboxylate is a chemical compound with the molecular formula C11H9ClO3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2H-chromene-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromene ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2H-chromene-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5’-Chloro-8-formyl-5-hydroxy-1’,3’,3’-trimethyl-spiro-[chromene-2,2’-indoline]-6-carboxylate
- Methyl 5-chloro-2H-chromene-8-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to other chromene derivatives, it may exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 5-chloro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3 |
InChI Key |
OLELZVLFKINHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)C=CCO2 |
Origin of Product |
United States |
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